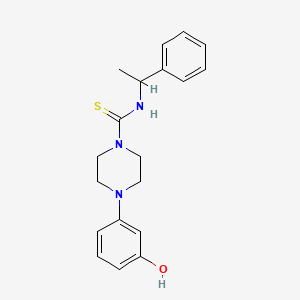![molecular formula C17H14N4OS B4831920 2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4831920.png)
2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Descripción general
Descripción
2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In addition, it has been shown to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and is relatively inexpensive. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide. One potential area of investigation is its use as a fluorescent probe for detecting metal ions in biological samples. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
2-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
IUPAC Name |
2-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-15(14-9-13(14)11-5-2-1-3-6-11)19-17-21-20-16(23-17)12-7-4-8-18-10-12/h1-8,10,13-14H,9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRGSSUAAKCHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NN=C(S2)C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-ethoxyethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B4831838.png)
![N-(4-{[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoyl)glycine](/img/structure/B4831847.png)
![3-(1-benzothien-3-yl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4831854.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4831878.png)
![methyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4831892.png)

![methyl [2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B4831904.png)
![4-[4-(4-chlorophenoxy)butyl]morpholine](/img/structure/B4831913.png)

![N-{2-[4-allyl-5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4831933.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4831947.png)
![N,N'-(2-chloro-1,4-phenylene)bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4831954.png)